2-ethyl-1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazole hydrochloride
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Overview
Description
2-ethyl-1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazole hydrochloride is a specialized compound characterized by its unique structural framework
Preparation Methods
Synthetic routes and reaction conditions: : The synthesis of 2-ethyl-1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazole hydrochloride typically involves a multi-step process:
Formation of 1H-benzo[d]imidazole core: : This step generally requires the cyclization of o-phenylenediamine with an appropriate carboxylic acid under acidic conditions.
Alkylation: : The introduction of the ethyl group and the propyl chain substituted with p-tolyloxy group. Alkyl halides are commonly used in this step.
Hydrochloride formation: : Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, improving its solubility and stability for further use.
Industrial production methods: : Large-scale production may utilize flow chemistry techniques to enhance yield and purity, utilizing automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of reactions
Oxidation: : The benzimidazole core can undergo oxidation to introduce various functional groups, enhancing its reactivity.
Reduction: : This compound can also be reduced to modify its physicochemical properties.
Substitution: : The aromatic rings in its structure can undergo electrophilic or nucleophilic substitutions.
Common reagents and conditions: : Reagents like peroxides for oxidation, hydrides for reduction, and halogenating agents for substitutions are used under controlled conditions—typically in inert atmospheres and at moderate temperatures.
Major products: : The transformations lead to derivatives with varied functional groups, opening avenues for developing new materials or bioactive molecules.
Scientific Research Applications
Chemistry: : Utilized as a precursor for synthesizing other complex organic molecules. Biology : Studied for its potential as a ligand in bioconjugation. Medicine : Investigated for therapeutic properties, including potential antimicrobial and anticancer activities. Industry : Used in the development of new materials with unique properties such as enhanced conductivity or novel optical features.
Mechanism of Action
The compound interacts with various molecular targets through non-covalent interactions such as hydrogen bonding and π-π stacking. It can modulate enzymatic activities or interact with receptors, influencing biological pathways and cellular processes.
Comparison with Similar Compounds
Similar compounds include derivatives of benzimidazole with different substituents. the presence of the ethyl and p-tolyloxypropyl groups in this compound gives it unique steric and electronic properties, influencing its reactivity and interaction with biological targets. Comparing its efficacy and applications can highlight its unique advantages in specific contexts.
Properties
IUPAC Name |
2-ethyl-1-[3-(4-methylphenoxy)propyl]benzimidazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O.ClH/c1-3-19-20-17-7-4-5-8-18(17)21(19)13-6-14-22-16-11-9-15(2)10-12-16;/h4-5,7-12H,3,6,13-14H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTTWHYZPOUOLMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2N1CCCOC3=CC=C(C=C3)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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